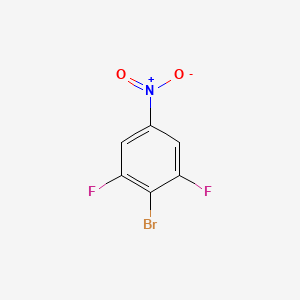

2-Bromo-1,3-difluoro-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGXHVJMWNQYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382456 | |

| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-62-5 | |

| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-1,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of bioactive molecules. Detailed experimental protocols for its key reactions and its biological activities are presented.

Introduction

This compound (also known as 1-Bromo-2,3-difluoro-5-nitrobenzene) is an aromatic organic compound with the chemical formula C₆H₂BrF₂NO₂.[1] Its structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, makes it a versatile intermediate for introducing fluorine-containing moieties into larger molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable component in medicinal chemistry and materials science.[1] This compound is particularly noted for its role as a precursor in the synthesis of kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are significant targets in cancer therapy.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 374633-24-6 | |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| Molecular Weight | 237.99 g/mol | |

| Boiling Point | 252.193 °C at 760 mmHg | |

| Density | 1.891 g/cm³ | |

| Flash Point | 106.323 °C | |

| Appearance | Yellow Crystalline Solid | [1] |

Synthesis

Representative Synthetic Protocol: Nitration of 1-Bromo-2,3-difluorobenzene

A plausible route to this compound involves the nitration of 1-bromo-2,3-difluorobenzene. The following is a generalized experimental protocol based on similar reactions.

Experimental Protocol:

-

To a stirred solution of 1-bromo-2,3-difluorobenzene in concentrated sulfuric acid at 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is primarily dictated by its three functional groups: the nitro group, the bromine atom, and the fluorine atoms. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the ring, activated by the ortho- and para-directing nitro group, are susceptible to displacement by nucleophiles. This reaction is a cornerstone for introducing various functionalities.

General Experimental Protocol for SNAr with an Amine:

-

In a reaction vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diagram of a general experimental workflow for Suzuki-Miyaura coupling:

General workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

This compound serves as a critical starting material for the synthesis of various biologically active compounds.

Kinase Inhibitors

Fluoronitrobenzene derivatives are key precursors for synthesizing a wide range of kinase inhibitors. The SNAr reaction facilitates the introduction of amine-containing heterocyclic scaffolds, which are common motifs in kinase inhibitors that target the ATP-binding site of the enzyme.

Signaling Pathway for Kinase Inhibition:

General signaling pathway illustrating kinase inhibition.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

IDO1 is a crucial enzyme in tryptophan metabolism and a key target for cancer immunotherapy as it contributes to tumor immune escape.[2] Compounds derived from fluoronitrobenzene scaffolds have been designed and synthesized as potent IDO1 inhibitors.[2]

Biological Activity

This compound and its derivatives have shown promising biological activities.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit antimicrobial properties. Studies have shown that this compound is effective against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. It has been shown to induce dose-dependent cytotoxicity.

| Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action |

| HeLa | 15 | Induction of apoptosis via Reactive Oxygen Species (ROS) |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the development of novel bioactive compounds. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical intermediate.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-1,3-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key consideration for its application in research and development. The precise molecular weight is fundamental for a range of experimental procedures, from reaction stoichiometry to analytical characterization.

Molecular Weight and Composition

The molecular weight of this compound has been calculated based on its molecular formula and the standard atomic weights of its constituent elements. The molecular formula for this compound is C₆H₂BrF₂NO₂.

For accurate and reproducible experimental work, it is essential to use the precise monoisotopic mass in high-resolution mass spectrometry and the average molecular weight for bulk calculations such as reagent preparation. The table below summarizes these crucial quantitative data.

| Parameter | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Average Molecular Weight | 237.99 g/mol |

| Monoisotopic Mass | 236.92370 Da |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of this compound are critical for its application in drug development and organic synthesis. The following are standard experimental protocols for its characterization:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): To determine the number and environment of hydrogen atoms.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

-

-

¹³C NMR (Carbon-13 NMR): To identify the number and types of carbon atoms.

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

-

Data Acquisition: Longer acquisition times are necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR (Fluorine-19 NMR): To characterize the fluorine atoms in the molecule.

-

Sample Preparation: Similar to ¹H NMR.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak [M]⁺ or [M-H]⁻, which corresponds to the monoisotopic mass of the molecule.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Mobile Phase: A mixture of polar and non-polar solvents (e.g., water and acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength where the compound has strong absorbance.

-

Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for chemical synthesis and analysis.

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature and Scope

This technical guide provides a comprehensive overview of the physical properties of the halogenated aromatic compound identified by the CAS Number 374633-24-6 . While the topic request specified "2-Bromo-1,3-difluoro-5-nitrobenzene," an extensive review of chemical databases and suppliers confirms that the correct IUPAC name for this CAS number is 1-Bromo-2,3-difluoro-5-nitrobenzene .[1][2][3][4] This document will proceed using the accurate nomenclature.

As a substituted nitrobenzene, this compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[5] Its unique arrangement of a bromine atom, two fluorine atoms, and a nitro group on a benzene ring imparts specific reactivity and physical characteristics that are critical for its application in medicinal chemistry and materials science.[2][5] This guide synthesizes available data to offer a detailed examination of its physical properties, safety considerations, and the experimental methodologies used for their determination.

Chemical Identity and Core Structure

The foundational step in understanding the physical properties of a compound is to establish its precise chemical identity.

| Identifier | Value |

| IUPAC Name | 1-Bromo-2,3-difluoro-5-nitrobenzene[1][2] |

| Synonyms | 3-Bromo-4,5-difluoronitrobenzene[6] |

| CAS Number | 374633-24-6[1][2][3] |

| Molecular Formula | C₆H₂BrF₂NO₂[1][2][5] |

| Molecular Weight | 237.99 g/mol [2][3] |

| InChI Key | MGMBTDXCNDOKOP-UHFFFAOYSA-N[1][2] |

Core Physical Properties: A Synthesis of Available Data

A significant portion of the publicly available data on the physical properties of 1-Bromo-2,3-difluoro-5-nitrobenzene is based on computational predictions rather than extensive experimental validation. This is common for specialized research chemicals. The following table summarizes the key physical properties, with a clear distinction between predicted and experimentally cited values.

| Physical Property | Value | Data Type | Source(s) |

| Appearance | Yellow Crystalline Solid / Liquid | Supplier Data | [5] |

| Boiling Point | 252.2 ± 35.0 °C (at 760 mmHg) | Predicted | [7] |

| Density | 1.890 ± 0.06 g/cm³ | Predicted | [7] |

| Flash Point | 106.323 °C | Supplier Data | [5] |

| Melting Point | Not Available | - | [5] |

| Solubility | Not Available | - | [5] |

| Refractive Index | Not Available | - | [5] |

Causality and Field Insights:

-

Physical State Discrepancy: The conflicting reports of the compound's state (liquid vs. solid) highlight the importance of direct experimental verification.[5] It is plausible that the compound exists as a low-melting-point solid, appearing as a liquid at standard laboratory temperatures slightly above its melting point. Purity can also significantly influence the physical state.

-

High Boiling Point & Density: The predicted high boiling point and density are consistent with a molecule of its mass and the presence of highly electronegative halogen and nitro groups, which increase intermolecular forces (dipole-dipole interactions).

-

Reactivity Implications: The electron-withdrawing nature of the nitro and fluorine substituents deactivates the aromatic ring, influencing its reactivity in synthetic applications.[2] This electronic effect is a crucial consideration in the design of synthetic routes for pharmaceuticals.[2]

Spectral Characterization: The Fingerprint of a Molecule

While specific spectra for 1-Bromo-2,3-difluoro-5-nitrobenzene are not publicly available, this section outlines the expected characteristics based on its structure. Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a compound in a research setting.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The coupling patterns (splitting) of these signals would be influenced by both the adjacent fluorine atoms and the other proton, providing definitive structural information.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be significantly influenced by the attached substituents. The carbons bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-F stretching, and C-Br stretching, along with aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Safety, Handling, and Storage

Proper handling of halogenated nitroaromatics is paramount for laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely public, the following guidelines are based on data for structurally similar compounds and general chemical safety principles.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: Likely to cause serious eye irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents and incompatible materials.

Experimental Protocols for Physical Property Determination

The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties. These protocols are designed to be self-validating and are standard practice in organic chemistry research.

Protocol 1: Boiling Point Determination via Simple Distillation

This method is suitable for purifying the liquid and accurately measuring its boiling point.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of 1-Bromo-2,3-difluoro-5-nitrobenzene and a few boiling chips into the round-bottom flask.

-

Heating: Begin gently heating the flask.

-

Temperature Measurement: Record the temperature when the vapor condensation ring passes the thermometer bulb and the first drop of distillate is collected.

-

Boiling Range: Continue distillation and record the temperature range over which the majority of the liquid distills. A pure compound will have a narrow boiling range (1-2 °C).

Caption: Workflow for Boiling Point Determination.

Protocol 2: Density Measurement of a Liquid

This protocol uses a pycnometer for an accurate density determination.

Methodology:

-

Pycnometer Calibration:

-

Thoroughly clean and dry a pycnometer (a small glass flask of a known volume).

-

Measure and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and record the mass.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with 1-Bromo-2,3-difluoro-5-nitrobenzene.

-

Measure and record the mass of the pycnometer filled with the sample.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample.

-

Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density (g/cm³).

-

Caption: Logical Flow for Density Measurement.

References

- 1. americanelements.com [americanelements.com]

- 2. 1-Bromo-2,3-difluoro-5-nitrobenzene | 374633-24-6 | Benchchem [benchchem.com]

- 3. 374633-24-6|1-Bromo-2,3-difluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cas 374633-24-6,1-BroMo-2,3-difluoro-5-nitrobenzene | lookchem [lookchem.com]

- 6. 374633-24-6 | 3-Bromo-4,5-difluoronitrobenzene - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. 1-BroMo-2,3-difluoro-5-nitrobenzene CAS#: 374633-24-6 [m.chemicalbook.com]

Technical Guide to the Safe Handling of 2-Bromo-1,3-difluoro-5-nitrobenzene

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-1,3-difluoro-5-nitrobenzene was identified. This guide is a compilation of data from structurally related isomers. Researchers should handle this compound with the utmost caution and assume it possesses similar or greater hazards than its analogs.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety considerations, handling protocols, and potential hazards associated with this compound, based on available data for its isomers.

Chemical and Physical Properties

| Property | 1-Bromo-2,3-difluoro-5-nitrobenzene | 5-Bromo-1,3-difluoro-2-nitrobenzene | 1-Bromo-2,4-difluoro-5-nitrobenzene |

| CAS Number | 374633-24-6[1][2] | 147808-42-2[3] | 345-24-4[4] |

| Molecular Formula | C₆H₂BrF₂NO₂[1][2] | C₆H₂BrF₂NO₂[3] | C₆H₂BrF₂NO₂[4] |

| Molecular Weight | 237.99 g/mol [1][2][5] | 237.99 g/mol [3] | 237.99 g/mol [4] |

| Boiling Point | 252.2 °C at 760 mmHg (Predicted)[1][5] | Not Available | Not Available |

| Flash Point | 106.3 °C (Predicted)[1] | Not Available | Not Available |

| Density | 1.891 g/cm³ (Predicted)[1] | Not Available | Not Available |

| Appearance | Yellow crystalline solid[1] | Not Available | Solid[4] |

Hazard Identification and Classification

A definitive GHS classification for this compound is unavailable. However, based on the classifications of its isomers, a harmonized hazard profile can be anticipated.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3][6] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[3][6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3][6][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3][6][7] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[3][6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3][7] |

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of safety protocols should be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene).

-

-

Respiratory Protection: If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Relationships

General Laboratory Workflow for Handling Hazardous Aromatic Compounds

Caption: A generalized workflow for the safe handling of hazardous aromatic compounds in a laboratory setting.

Logical Hazard Relationship for Bromodifluoronitrobenzene Isomers

Caption: This diagram illustrates the relationship between routes of exposure and potential health effects.

References

- 1. Cas 374633-24-6,1-BroMo-2,3-difluoro-5-nitrobenzene | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4 [sigmaaldrich.com]

- 5. 1-BroMo-2,3-difluoro-5-nitrobenzene CAS#: 374633-24-6 [m.chemicalbook.com]

- 6. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 5-Bromo-1,3-difluoro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data for 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of comprehensive experimental data for its isomer, 2-Bromo-1,3-difluoro-5-nitrobenzene, this document focuses on the more extensively characterized 5-Bromo-1,3-difluoro-2-nitrobenzene (CAS No: 147808-42-2).

Spectroscopic Data

The following tables summarize the available spectroscopic data for 5-Bromo-1,3-difluoro-2-nitrobenzene, providing a quantitative reference for its structural characterization.

| Spectroscopic Data | Values |

| ¹⁹F NMR | Data has been recorded on a Varian A56/60A instrument. Specific chemical shifts and coupling constants are not publicly available in the search results.[1] |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

Note: While ¹H NMR and ¹³C NMR data are expected for this compound, specific experimental values were not found in the public domain during the literature search.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 5-Bromo-1,3-difluoro-2-nitrobenzene are not explicitly detailed in the available literature. However, a general methodology for obtaining NMR spectra of similar fluorinated aromatic compounds is described below.

General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid 5-Bromo-1,3-difluoro-2-nitrobenzene in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be around 10-20 mM.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Proton decoupling may be applied to simplify the spectra.

-

Adjust the spectral width and offset to cover the expected chemical shift range for aromatic fluorine atoms.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.

-

Synthesis

A documented synthetic route for 5-Bromo-1,3-difluoro-2-nitrobenzene involves the nitration of 1-bromo-3,5-difluorobenzene.

Synthesis Workflow

Caption: Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized product.

Caption: Workflow for Spectroscopic Analysis.

References

1H NMR spectrum of 2-Bromo-1,3-difluoro-5-nitrobenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,3-difluoro-5-nitrobenzene

Abstract

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a substituted aromatic compound, its structure presents a unique case for spectral interpretation, characterized by complex spin-spin coupling between protons and fluorine nuclei. This document serves as a technical resource for researchers and chemists, detailing the theoretical basis for the expected spectrum, a protocol for data acquisition, and a thorough interpretation of the chemical shifts and coupling patterns. We will explore how the distinct electronic environments created by the bromo, fluoro, and nitro substituents dictate the spectral features, offering a predictive framework for the structural elucidation of this and similar molecules.

Molecular Structure and Proton Environments

The structural analysis of this compound begins with understanding the disposition of its substituents and the resulting chemical environments of the two aromatic protons. The substitution pattern on the benzene ring is as follows: fluorine at C1 and C3, bromine at C2, a nitro group at C5, and protons at C4 and C6.

Due to the asymmetric substitution, the two protons, H-4 and H-6, are chemically non-equivalent. This non-equivalence is the foundation of the spectrum, predicting two distinct signals, each with its own characteristic chemical shift and multiplicity.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene

This technical guide provides a detailed analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1,3-difluoro-5-nitrobenzene. Due to the absence of direct experimental data in publicly available literature, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and carbon-fluorine coupling constants derived from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who are working with complex substituted aromatic systems.

Predicted ¹³C NMR Data

The chemical shifts for the aromatic carbons in this compound are predicted based on the additive effects of the bromo, fluoro, and nitro substituents on a benzene ring. The starting chemical shift for benzene is 128.5 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C-¹⁹F Coupling Constants (J, Hz) |

| C1 | 158 - 163 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCCF ≈ 3-8 |

| C2 | 105 - 110 | Doublet (d) or Doublet of doublets (dd) | ³JCCF ≈ 3-8, ⁴JCCCF ≈ 1-3 |

| C3 | 158 - 163 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCCF ≈ 3-8 |

| C4 | 120 - 125 | Doublet of doublets (dd) | ²JCCF ≈ 20-30, ⁴JCCCF ≈ 1-3 |

| C5 | 148 - 153 | Singlet (s) or Broadened singlet | - |

| C6 | 115 - 120 | Doublet (d) | ²JCCF ≈ 20-30 |

Note: These are predicted values and actual experimental results may vary. The signal for C5, being attached to the nitro group, may be broadened due to the quadrupolar moment of the nitrogen atom.

Rationale for Predicted Data

The predicted chemical shifts are derived from the known effects of each substituent on the benzene ring. Fluorine is a strongly electronegative atom that causes a large deshielding effect on the directly attached carbon (ipso-carbon), resulting in a significant downfield shift.[1][2] The nitro group is a strong electron-withdrawing group, which also deshields the ipso-carbon and the carbons at the ortho and para positions.[3] Bromine has a smaller deshielding effect on the ipso-carbon compared to fluorine and the nitro group.[4][5]

The multiplicity of the signals is determined by the coupling of the carbon nuclei with the neighboring fluorine nuclei. Carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).[6][7] Couplings over two (²JCCF), three (³JCCF), and even four bonds (⁴JCCCF) are also expected, with the magnitude of the coupling constant generally decreasing with the number of bonds.[6][8]

Experimental Protocols

A standard experimental protocol for acquiring the ¹³C NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters would include:

-

Spectral width: ~250 ppm

-

Pulse width: Calibrated 90° pulse

-

Relaxation delay: 1-2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

For unambiguous assignment of the fluorinated carbons, a ¹³C-{¹H, ¹⁹F} double decoupling experiment could be performed if the hardware is available.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals (note: in proton-decoupled ¹³C NMR, integrals are not always quantitative).

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective carbon atoms.

-

Visualizations

The following diagrams illustrate the predicted substituent effects and a typical experimental workflow for ¹³C NMR analysis.

Caption: Predicted substituent effects on carbon chemical shifts.

Caption: A typical workflow for ¹³C NMR analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

A Comprehensive Technical Guide to 1-Bromo-2,5-difluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-bromo-2,5-difluoro-4-nitrobenzene, a key chemical intermediate with significant applications in pharmaceutical development and materials science. This document outlines its chemical properties, synthesis, and reactivity, with a focus on its role in the synthesis of bioactive molecules.

Chemical Identity and Properties

1-Bromo-2,5-difluoro-4-nitrobenzene, an isomer of the chemical formula C6H2BrF2NO2, is a versatile building block in organic synthesis.[1] Its reactivity is primarily dictated by the presence of a nitro group, which strongly activates the benzene ring towards nucleophilic aromatic substitution, and a bromine atom that serves as an excellent leaving group.

Table 1: Physicochemical Properties of 1-Bromo-2,5-difluoro-4-nitrobenzene

| Property | Value | Reference |

| IUPAC Name | 1-Bromo-2,5-difluoro-4-nitrobenzene | |

| Synonyms | 4-Bromo-2,5-difluoronitrobenzene | [1] |

| CAS Number | 167415-27-2 | [1] |

| Molecular Formula | C6H2BrF2NO2 | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 56-60 °C | [1] |

| Boiling Point | 262.4±35.0 °C (Predicted) | |

| Density | 1.890±0.06 g/cm³ (Predicted) | |

| Purity | ≥ 98% (GC) | [1] |

Table 2: Spectroscopic Data for 1-Bromo-2,5-difluoro-4-nitrobenzene

| Spectrum Type | Data |

| ¹H NMR | Spectral data available, specific shifts vary with solvent. |

| ¹³C NMR | Spectral data available, specific shifts vary with solvent. |

| IR Spectrum | Data available from suppliers upon request. |

Synthesis and Reactivity

The synthesis of 1-bromo-2,5-difluoro-4-nitrobenzene typically involves the nitration of 1-bromo-2,5-difluorobenzene. The presence of the fluorine and bromine atoms directs the regioselectivity of the nitration to the 4-position.

The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to the bromine atom, significantly activates the aryl ring, facilitating the displacement of the bromide by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

Applications in Drug Development

1-Bromo-2,5-difluoro-4-nitrobenzene is a valuable intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics.[1] Its utility has been demonstrated in the development of GPR119 agonists for the treatment of type 2 diabetes and selective Nav1.7 inhibitors for pain management.

Experimental Protocol: Synthesis of a GPR119 Agonist Intermediate

This protocol details the synthesis of a key intermediate for a GPR119 agonist, utilizing a nucleophilic aromatic substitution reaction with 1-bromo-2,5-difluoro-4-nitrobenzene.

Materials:

-

1-Bromo-2,5-difluoro-4-nitrobenzene

-

Piperidine derivative (or other amine nucleophile)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of the piperidine derivative (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired GPR119 agonist intermediate.

Safety and Handling

1-Bromo-2,5-difluoro-4-nitrobenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-2,5-difluoro-4-nitrobenzene is a highly versatile and valuable chemical intermediate for researchers and professionals in drug development and materials science. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient synthesis of complex molecules with a wide range of potential applications. This guide provides a foundational understanding of its properties and utility, enabling its effective application in the laboratory and beyond.

References

A Researcher's Guide to the Commercial Sourcing and Application of 2-Bromo-1,3-difluoro-5-nitrobenzene

Abstract

2-Bromo-1,3-difluoro-5-nitrobenzene (CAS No: 364-72-7) is a pivotal, multi-functional building block in modern synthetic chemistry, particularly valued in the fields of pharmaceutical and agrochemical development. Its unique electronic and structural features—a bromine atom amenable to cross-coupling, two fluorine atoms, and a powerful electron-withdrawing nitro group—render the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr) and other regioselective transformations. This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, offers critical guidance on supplier selection, details its core synthetic applications, and presents an exemplary experimental protocol. It is intended to serve as a comprehensive resource for researchers, chemists, and procurement specialists in the drug development and chemical synthesis sectors.

Introduction: The Synthetic Utility of this compound

The strategic arrangement of substituents on the this compound ring makes it a highly versatile precursor. The strong electron-withdrawing capacity of the nitro group, combined with the inductive effects of the two fluorine atoms, significantly lowers the electron density of the aromatic ring. This electronic deficit activates the ring for nucleophilic aromatic substitution (SNAr) reactions.

Furthermore, the bromine atom serves as a key functional handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The nitro group itself can be readily reduced to an aniline, providing another site for derivatization. This trifecta of reactivity allows for sequential and controlled modifications, making it an invaluable intermediate for constructing complex molecular architectures found in many modern pharmaceuticals and agrochemicals.[1]

Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical first step in any research and development campaign. The availability of this compound spans a wide range of suppliers, from large global distributors to specialized niche manufacturers. Key factors for supplier selection include purity, available quantities, cost, lead time, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).

Below is a comparative table of prominent commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | Varies by region/brand | ≥98% | Grams to Kilograms | Often provides detailed analytical data but may have premium pricing. |

| Thermo Fisher Scientific (Alfa Aesar) | A10633 (related structure) | Typically ≥98% | Grams to multi-grams | Strong portfolio of research chemicals with reliable documentation.[2] |

| TCI Chemicals | B5688 (related structure) | >98.0% (GC) | Grams to Kilograms | Known for high-purity reagents and a strong presence in the Asian market.[3] |

| Combi-Blocks | QC-7734 | ≥97% | Grams to Kilograms | Specializes in building blocks for combinatorial chemistry and drug discovery. |

| BLDpharm | BD138986 | ≥98% | Grams to Kilograms | Offers competitive pricing and a broad catalog of intermediates.[4] |

| ChemScene | CS-0521833 (related structure) | ≥98% | Milligrams to Grams | Focuses on bioactive molecules and building blocks for drug discovery.[5] |

| American Elements | Varies | Can produce to custom purity specs | Grams to Bulk | Offers materials in various grades, including high-purity and custom specifications.[6] |

Key Considerations for Supplier Selection

The choice of a supplier should be guided by the specific requirements of the intended application.

References

- 1. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 2. 2-Bromo-1,3-difluorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 3. 1-Bromo-2,4-difluoro-5-nitrobenzene | 345-24-4 | TCI AMERICA [tcichemicals.com]

- 4. 147808-42-2|5-Bromo-1,3-difluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. americanelements.com [americanelements.com]

Technical Guide: Purity Analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of 2-Bromo-1,3-difluoro-5-nitrobenzene using High-Performance Liquid Chromatography (HPLC). This document outlines a detailed experimental protocol, data presentation in a structured format, and a visual representation of the analytical workflow. The methodologies described herein are designed to provide a robust framework for the quality control and purity assessment of this compound, which is a key intermediate in various synthetic applications.

Introduction

This compound is an aromatic organic compound with the chemical formula C₆H₂BrF₂NO₂. Its structure, featuring a nitro group, a bromine atom, and two fluorine atoms on a benzene ring, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Given its role in complex chemical syntheses, ensuring the purity of this compound is critical to the quality, safety, and efficacy of the final products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This guide details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar to nonpolar compounds like this compound.

Experimental Protocol: Purity Determination by HPLC

This section provides a detailed methodology for the purity analysis of this compound.

2.1. Materials and Reagents

-

Reference Standard: this compound, of known high purity (e.g., >99.5%).

-

Sample: Batch of this compound for purity analysis.

-

Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), and Water (HPLC grade, filtered and degassed).

-

Mobile Phase Additive: Formic acid (FA, analytical grade).

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

| Parameter | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-15 min: 40-90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

2.3. Sample and Standard Preparation

-

Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution, using the batch of this compound to be analyzed.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.1. Chromatographic Data Summary

The following table presents a hypothetical data set from the HPLC analysis of a sample of this compound.

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 3.45 | 15,230 | 0.30 | Impurity A |

| 2 | 8.92 | 5,012,500 | 99.50 | This compound |

| 3 | 11.21 | 9,870 | 0.20 | Impurity B |

3.2. Purity Calculation

The purity of the this compound sample is calculated as follows:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Based on the data in the table above, the purity would be calculated as:

Purity (%) = (5,012,500 / (15,230 + 5,012,500 + 9,870)) x 100 = 99.50%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to the final data analysis and reporting.

Caption: Workflow for HPLC Purity Analysis.

This guide provides a foundational method for the purity analysis of this compound. Method validation, including assessments of linearity, precision, accuracy, and robustness, should be performed to ensure the suitability of this method for its intended purpose in a regulated environment.

An In-depth Technical Guide to the Solubility of 2-Bromo-1,3-difluoro-5-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and optimizing solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination based on fundamental physicochemical principles and proven experimental protocols. We will explore the molecular characteristics of this compound, predict its solubility in a range of common organic solvents, and provide detailed, step-by-step procedures for accurate solubility measurement.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in both chemical reactions and biological systems.[1] For drug development professionals, poor aqueous solubility can lead to incomplete absorption, low bioavailability, and challenges in formulation.[1] In the context of chemical synthesis, understanding the solubility of a reagent like this compound in various organic solvents is paramount for reaction design, optimization of reaction conditions, purification, and product isolation. This guide will equip the researcher with the necessary knowledge to effectively manage and leverage the solubility profile of this important chemical entity.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Molecular Structure:

References

Navigating the Stability and Storage of 2-Bromo-1,3-difluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Bromo-1,3-difluoro-5-nitrobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity and the safety of laboratory personnel.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₂NO₂ | [2] |

| Molecular Weight | 237.99 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [2][4] |

| Boiling Point | 252.2 ± 35.0 °C at 760 mmHg | [1][4] |

| Density | 1.890 ± 0.06 g/cm³ | [2][4] |

Stability Profile and Recommended Storage

While specific, long-term stability studies for this compound are not extensively documented in publicly available literature, general guidelines for halogenated aromatic and nitrobenzene compounds suggest that it is a stable compound under standard conditions. However, certain conditions can promote degradation.

Recommended Storage Conditions:

-

Atmosphere: Store in a dry, well-ventilated place.[5][6] It is advisable to keep the container tightly closed and sealed in a dry environment.[5][7]

-

Light: While specific data on photosensitivity is unavailable, it is best practice to store the compound away from direct light.

Incompatibilities:

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this may lead to violent reactions.[1]

Hazard Profile and Safe Handling

This compound is classified as a hazardous substance. Understanding its hazard profile is crucial for safe handling and to mitigate exposure risks.

| Hazard Class | GHS Classification | Precautionary Statements | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [8] |

Experimental Protocols: General Approach to Stability Assessment

While specific experimental protocols for this compound were not found, a general workflow for assessing the stability of a chemical like this compound would involve the following steps.

1. Initial Characterization:

- Obtain a baseline purity profile of a new batch of the compound using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Document the initial appearance (color, physical state).

2. Stress Testing (Forced Degradation):

- Objective: To identify potential degradation pathways and the intrinsic stability of the molecule.

- Methodology:

- Expose the compound to various stress conditions, including:

- Acidic Conditions: e.g., 0.1 N HCl at a controlled temperature.

- Basic Conditions: e.g., 0.1 N NaOH at a controlled temperature.

- Oxidative Conditions: e.g., 3% H₂O₂ at a controlled temperature.

- Thermal Stress: Store at elevated temperatures (e.g., 40°C, 60°C).

- Photostability: Expose to UV and visible light as per ICH Q1B guidelines.

- At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC) to quantify the parent compound and any degradation products.

3. Long-Term Stability Study:

- Objective: To establish the re-test period or shelf life under recommended storage conditions.

- Methodology:

- Store the compound under the recommended storage conditions (e.g., room temperature, protected from light and moisture).

- At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), test the samples for purity, appearance, and other relevant quality attributes.

Visualizing Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

References

- 1. Cas 374633-24-6,1-BroMo-2,3-difluoro-5-nitrobenzene | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BroMo-2,3-difluoro-5-nitrobenzene CAS#: 374633-24-6 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 7087-65-2|1-Bromo-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 8. cdnisotopes.com [cdnisotopes.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-1,3-difluoro-5-nitrobenzene, a valuable building block in medicinal chemistry and drug development, starting from 1,3-difluorobenzene.

Application Notes

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of multiple functional groups—a bromo moiety, two fluoro atoms, and a nitro group—on the benzene ring offers a versatile platform for diverse chemical modifications. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the bromo and nitro groups can be readily converted to other functionalities, enabling the construction of complex molecular architectures.

The synthetic strategy outlined herein involves a two-step electrophilic aromatic substitution sequence:

-

Nitration of 1,3-difluorobenzene: This initial step introduces a nitro group onto the aromatic ring. The regioselectivity of this reaction is critical, as the fluorine atoms are ortho, para-directing.

-

Bromination of 1,3-difluoro-5-nitrobenzene: The subsequent bromination is directed by the existing substituents. The nitro group is a strong deactivator and meta-director, while the fluorine atoms are deactivators but ortho, para-directors. The concerted directing effect of these groups favors the introduction of the bromine atom at the C-2 position, yielding the desired product.

This protocol provides a reproducible method for the laboratory-scale synthesis of this compound, facilitating its accessibility for research and development purposes.

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Difluoro-5-nitrobenzene

Materials:

-

1,3-Difluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add 11.4 g (0.1 mol) of 1,3-difluorobenzene to the cooled sulfuric acid.

-

Prepare a nitrating mixture by cautiously adding 8.9 g (0.14 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the stirred solution of 1,3-difluorobenzene in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1,3-difluoro-5-nitrobenzene.

Protocol 2: Synthesis of this compound

Materials:

-

1,3-Difluoro-5-nitrobenzene

-

Iron(III) Bromide (FeBr₃)

-

Bromine (Br₂)

-

Dichloromethane (anhydrous)

-

Saturated Sodium Thiosulfate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 7.95 g (0.05 mol) of 1,3-difluoro-5-nitrobenzene in 30 mL of anhydrous dichloromethane.

-

Add 0.74 g (2.5 mmol) of iron(III) bromide to the solution.

-

With stirring, slowly add 8.8 g (0.055 mol) of bromine to the reaction mixture.

-

Gently heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium thiosulfate solution until the red color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

| Step | Reactant | Molar Equiv. | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Difluorobenzene | 1.0 | HNO₃, H₂SO₄ | - | 0-25 | 3 | ~60-70 |

| 2 | 1,3-Difluoro-5-nitrobenzene | 1.0 | Br₂, FeBr₃ | Dichloromethane | 40 | 4-6 | ~75-85 |

Note: Yields are approximate and may vary depending on experimental conditions and purification efficiency.

Reaction Mechanism: Bromination

Caption: Mechanism of the electrophilic aromatic bromination of 1,3-difluoro-5-nitrobenzene.

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-1,3-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-1,3-difluoro-5-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science due to its activated aromatic system, which allows for the introduction of a variety of functional groups.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the nitro group (-NO₂) strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The bromine and fluorine atoms can serve as leaving groups, with the ease of displacement generally following the trend F > Cl > Br > I in SNAr reactions. However, the specific regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Key Features of SNAr on this compound:

-

Activated System: The presence of a nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.

-

Versatile Substrate: The presence of multiple halogen leaving groups allows for selective and sequential substitutions.

-

Broad Scope of Nucleophiles: A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to generate diverse molecular scaffolds.

Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a halide ion (Br⁻ or F⁻).

A simplified representation of the SNAr mechanism.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

The following protocols are general guidelines for SNAr reactions on this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

A generalized experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 1,3-difluoro-5-nitrobenzene derivatives.

-

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., N-methylpiperazine, morpholine) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)

-

Standard work-up and purification reagents

-

-

Procedure:

-

To a round-bottom flask, add this compound, the amine nucleophile, and the base.

-

Add the anhydrous solvent and stir the mixture at the desired temperature (typically ranging from room temperature to 120 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

-

Protocol 2: Reaction with Alcohol Nucleophiles

This protocol is for the synthesis of alkoxy- or aryloxy-substituted 1,3-difluoro-5-nitrobenzene derivatives.

-

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol nucleophile (1.2 - 2.0 eq)

-

Strong base (e.g., NaH, K₂CO₃) (1.2 - 2.0 eq)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard work-up and purification reagents

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Cool the solution to 0 °C and add the base portion-wise to generate the alkoxide or phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 60-120 °C) and monitor its progress.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl or water.

-

Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.

-

Purify the product by column chromatography.

-

Protocol 3: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of thioether derivatives.

-

Materials:

-

This compound (1.0 eq)

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, NaH) (1.2 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, CH₃CN)

-

Standard work-up and purification reagents

-

-

Procedure:

-

To a flask containing the thiol and base, add the anhydrous solvent.

-

Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

-

Add a solution of this compound to the mixture.

-

Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.

-

Perform an aqueous work-up by adding water and extracting with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the SNAr of this compound with various nucleophiles.

Table 1: Reactions with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-methylpiperazine | K₂CO₃ | CH₃CN | 80 | 16 | 92 |

| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 (Typical) |

| Aniline | DIPEA | DMSO | 120 | 24 | 78 (Typical) |

Table 2: Reactions with Alcohol Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Propan-2-ol | NaH | THF | 60 | 18 | 75 (Typical) |

| Phenol | K₂CO₃ | DMF | 100 | 12 | 80 (Typical) |

| 4-Methoxy-phenol | K₂CO₃ | DMSO | 110 | 16 | 82 (Typical) |

Table 3: Reactions with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | CH₃CN | RT | 6 | 90 (Typical) |

| Benzyl mercaptan | NaH | DMF | 50 | 8 | 88 (Typical) |

| 4-Methoxybenzenethiol | K₂CO₃ | DMF | 60 | 10 | 92 (Typical) |

Note: "Typical" yields are based on general protocols for similar substrates and may vary.

Conclusion